(2-Ethyl-1-benzofuran-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-1-benzofuran-3-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with an ethyl group at the second position and a boronic acid group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-benzofuran-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-ethylbenzofuran, is brominated at the third position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Lithiation: The brominated intermediate is then treated with n-butyllithium at low temperatures (-78°C) to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is reacted with triisopropyl borate to yield this compound after hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethyl-1-benzofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or ketones.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-1-benzofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (2-Ethyl-1-benzofuran-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki–Miyaura coupling . This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Vergleich Mit ähnlichen Verbindungen
Benzofuran-2-boronic acid: Similar structure but without the ethyl group at the second position.
Benzo[b]thiophene-2-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-Furanylboronic acid: Lacks the benzene ring fused to the furan ring.
Uniqueness: (2-Ethyl-1-benzofuran-3-yl)boronic acid is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the synthesis of specific derivatives that may not be easily accessible using other boronic acids.
Eigenschaften
CAS-Nummer |
881998-70-5 |
---|---|
Molekularformel |
C10H11BO3 |
Molekulargewicht |
190.01 g/mol |
IUPAC-Name |
(2-ethyl-1-benzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6,12-13H,2H2,1H3 |
InChI-Schlüssel |
XETMUIKOOLNLII-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(OC2=CC=CC=C12)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.